3-Mercaptohexanol, (S)-
Overview
Description
3-Mercaptohexanol, (S)-: is an organic compound with the molecular formula C6H14OS . It is a thiol, which means it contains a sulfur-hydrogen (SH) group, and an alcohol, containing a hydroxyl (OH) group. This compound is known for its distinctive odor, often described as sulfurous and fruity. It is commonly found in various grape juices and wines, contributing to their aroma profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Mercaptohexanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexene with hydrogen sulfide (H2S) in the presence of a catalyst to form 3-mercapto-1-hexene. This intermediate is then subjected to hydrolysis to yield 3-mercaptohexanol. The reaction conditions typically involve moderate temperatures and pressures to facilitate the addition of H2S to the alkene .
Industrial Production Methods: In industrial settings, 3-mercaptohexanol is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is carefully controlled to optimize yield and purity, and the product is purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Mercaptohexanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding thiol.
Substitution: Halides, esters.
Scientific Research Applications
3-Mercaptohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties and interactions with olfactory receptors.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products
Mechanism of Action
The mechanism of action of 3-mercaptohexanol involves its interaction with molecular targets such as olfactory receptors. The thiol group is responsible for its strong odor, which is detected by specific receptors in the olfactory system. The compound’s effects are mediated through the activation of these receptors, leading to the perception of its characteristic sulfurous and fruity aroma .
Comparison with Similar Compounds
- 3-Mercapto-1-hexanol
- 3-Mercaptohexyl acetate
- 6-Mercapto-1-hexanol
- 4-Methyl-4-mercaptopentan-2-one
- 11-Mercapto-1-undecanol
Comparison: 3-Mercaptohexanol is unique due to its specific combination of a thiol and an alcohol group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a lower molecular weight and a more pronounced odor profile, making it particularly valuable in the flavor and fragrance industry .
Properties
IUPAC Name |
(3S)-3-sulfanylhexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFMFVWHZKYSE-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CCO)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428141 | |
Record name | UNII-N74437J364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90180-90-8 | |
Record name | 3-Mercaptohexanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090180908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UNII-N74437J364 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-MERCAPTOHEXANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N74437J364 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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